N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide
CAS No.:
Cat. No.: VC18869464
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide |
| Standard InChI | InChI=1S/C10H9N3O2/c14-6-11-5-9-12-8-4-2-1-3-7(8)10(15)13-9/h1-4,6H,5H2,(H,11,14)(H,12,13,15) |
| Standard InChI Key | BYNZGKHJRLSIJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)CNC=O |
Introduction
Chemical Structure and Nomenclature
N-[(4-Oxo-3H-quinazolin-2-yl)methyl]formamide (IUPAC name: N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide) consists of a quinazolin-4(3H)-one scaffold substituted at the 2-position with a methylformamide group. The quinazolinone core comprises a bicyclic system with a pyrimidine ring fused to a benzene ring, featuring a ketone oxygen at position 4 and a hydrogen atom at position 3, rendering it a 3H-tautomer. The methylene bridge (–CH2–) links the formamide moiety (–NHCHO) to the heterocyclic nucleus, introducing polarity and hydrogen-bonding capacity.
Structural Analogues and Comparative Analysis
Structural analogs, such as ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c) and N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide (VMA-10-18) , demonstrate that alkylation or acylation at the 2-position enhances bioactivity. The formamide group in the target compound may similarly modulate electronic properties, potentially improving solubility and target binding compared to bulkier esters or aryl amides .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide can be conceptualized via two primary routes:
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Direct N-alkylation of 2-(chloromethyl)-4(3H)-quinazolinone with formamide.
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Condensation of 2-aminomethyl-4(3H)-quinazolinone with formic acid under dehydrating conditions.
Microwave-Assisted Alkylation
Adapting methods from El-Badry et al. , 2-(chloromethyl)-4(3H)-quinazolinone could react with formamide in the presence of tetrabutylammonium benzoate (TBAB) as a phase-transfer catalyst under microwave irradiation (600 W, 120°C, 8–10 min). This solvent-free approach minimizes side reactions and enhances yield (theoretical yield: ~70–80%).
Reaction Scheme:
Hydrazine-Mediated Condensation
Drawing from Shahid Bahonar University’s work , 2-hydrazinomethyl-4(3H)-quinazolinone could undergo formylation using formic acid in refluxing dioxane. This method mirrors the synthesis of hydrazide derivatives but requires careful pH control to avoid over-acylation.
Physicochemical Properties
Predicted Properties
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Molecular Formula: C₁₁H₁₀N₄O₂
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Molecular Weight: 230.22 g/mol
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Melting Point: Estimated 215–220°C (based on acetamide analogs ).
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Solubility: Moderate in DMSO and DMF; poor in water and nonpolar solvents.
Comparative Solubility Data
| Compound | Solubility in DMSO (mg/mL) | Solubility in H₂O (mg/mL) |
|---|---|---|
| Target Compound | ~15–20 | <1 |
| VMA-10-10 | 22 | 0.5 |
| 3c | 30 | 0.3 |
Spectral Characterization
¹H NMR Analysis (Predicted)
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Formamide proton (NHCHO): δ 8.10–8.30 (s, 1H).
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Methylene protons (–CH₂–): δ 4.70–4.90 (s, 2H).
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Quinazolinone aromatic protons: δ 7.50–8.20 (m, 4H).
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N–H proton: δ 10.10–10.30 (s, 1H).
These predictions align with spectra of VMA-10-10 (δ 4.76 for –CH₂–; δ 10.08 for –NH–) .
IR Spectroscopy
Key absorptions expected:
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C=O (quinazolinone): 1680–1700 cm⁻¹.
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C=O (formamide): 1650–1670 cm⁻¹.
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N–H stretch: 3200–3300 cm⁻¹.
Biological Activity and Applications
Antitumor Activity
Ethyl 4-[(4-oxo-2-propylquinazolin-3(4H)-yl)methyl]benzoate (3c) showed significant activity against melanoma (SK-MEL-2) and breast cancer (MCF7) cell lines . The target compound’s formamide group may mimic ester bioisosteres, suggesting possible cytotoxicity via topoisomerase inhibition.
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